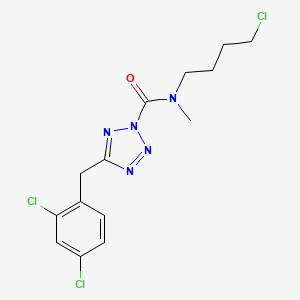

Tetrazolyl urea derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16Cl3N5O |

|---|---|

Molecular Weight |

376.7 g/mol |

IUPAC Name |

N-(4-chlorobutyl)-5-[(2,4-dichlorophenyl)methyl]-N-methyltetrazole-2-carboxamide |

InChI |

InChI=1S/C14H16Cl3N5O/c1-21(7-3-2-6-15)14(23)22-19-13(18-20-22)8-10-4-5-11(16)9-12(10)17/h4-5,9H,2-3,6-8H2,1H3 |

InChI Key |

OQUPYXJFXDHGPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCl)C(=O)N1N=C(N=N1)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles of Tetrazolyl Urea Derivative 1

Fundamental Principles of SAR in Tetrazole and Urea (B33335) Scaffold Systems

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group. bethel.eduipinnovative.comtandfonline.com This substitution is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles. globalresearchonline.netresearchgate.net The tetrazole's pKa is similar to that of a carboxylic acid, but it possesses a more delocalized charge and greater lipophilicity, which can lead to improved cell membrane permeability. tandfonline.comsemanticscholar.org The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, contributing to the molecule's binding affinity to target receptors. nih.gov

The urea moiety (-NH-CO-NH-) is a privileged structure in medicinal chemistry, known for its ability to form multiple hydrogen bonds. researchgate.netdrugdesign.org The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. drugdesign.org This hydrogen bonding capability is crucial for the interaction of urea-containing compounds with biological targets, often leading to high-affinity binding. researchgate.net The combination of a tetrazole ring and a urea scaffold in a single molecule creates a powerful pharmacophore with the potential for strong and specific interactions with a variety of enzymes and receptors.

The SAR of tetrazolyl urea derivatives is significantly influenced by the nature and position of substituents on both the tetrazole and urea moieties. researchgate.net For instance, substitutions on the aryl rings attached to the urea can modulate the compound's electronic and steric properties, thereby affecting its biological activity. researchgate.net

Elucidation of Key Structural Features for Molecular Recognition in Tetrazolyl Urea Derivative 1

The molecular recognition of "this compound" by its biological target is governed by a combination of key structural features. While specific data for "this compound" is not publicly available, general principles from related compounds can be extrapolated.

The tetrazole moiety is an essential pharmacophore for biological activity, while the urea group's NH serves as a hydrogen bonding domain. nih.gov The phenyl ring attached to the urea often acts as a lipophilic domain, contributing to hydrophobic interactions within the binding pocket. nih.gov The specific substitution pattern on the phenyl ring is critical, as it can influence the molecule's orientation and binding affinity. researchgate.net

Rational Design and Synthesis Strategies for this compound Analogs

The rational design of analogs of "this compound" aims to optimize its pharmacological properties by systematically modifying its chemical structure. nih.govtrinity.edu This process often involves a combination of computational modeling and synthetic chemistry.

A general synthetic route to create tetrazole urea derivatives involves multi-step processes. One common method is the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile to form the tetrazole ring. semanticscholar.orgresearchgate.net Another approach involves the conversion of thiourea (B124793) derivatives to tetrazoles. mdpi.com The urea functionality can be introduced through various coupling reactions. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Tetrazolyl Urea Systems

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. uniroma1.itnih.gov This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency or better pharmacokinetic profiles. uniroma1.itresearchgate.net In the context of tetrazolyl urea systems, one might replace the urea linker with other functionalities that can maintain the crucial hydrogen bonding interactions.

Bioisosteric replacement is a more conservative approach where a functional group is replaced by another with similar physicochemical properties. ipinnovative.comnih.gov A classic example relevant to this class of compounds is the use of the tetrazole ring as a bioisostere for a carboxylic acid. bethel.edutandfonline.com Within the urea moiety itself, one N-H group could be replaced by another hydrogen bond donor, or the carbonyl group could be substituted with a bioisosteric equivalent. These modifications aim to fine-tune the molecule's properties without drastically altering its core structure. ipinnovative.com For instance, replacing a metabolically unstable scaffold with a more stable one can improve pharmacokinetic properties. uniroma1.it

Molecular Descriptor-Guided Optimization in Design

Molecular descriptors are numerical values that characterize the properties of a molecule, such as its topology, geometry, and electronic features. researchgate.netrsc.org These descriptors are used in quantitative structure-activity relationship (QSAR) studies to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

In the design of analogs of "this compound," molecular descriptors can guide the optimization process. By analyzing the QSAR models, chemists can identify which descriptors have the most significant impact on activity. For example, descriptors related to hydrophobicity, electronic distribution (like HOMO-LUMO energies), and molecular shape can provide insights into the key features required for potent biological activity. researchgate.netnih.gov This information allows for a more rational selection of substituents and structural modifications to enhance the desired properties of the lead compound.

Pharmacophore Modeling and Ligand-Based Design Approaches Applied to Tetrazolyl Urea Derivatives

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. nih.gov For tetrazolyl urea derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

The development of such a model begins by aligning a set of active molecules and identifying the common features responsible for their biological activity. acs.org This model then serves as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach has been successfully used to design novel inhibitors for various targets, including those targeted by tetrazole-containing compounds. acs.org For example, a pharmacophore model was established based on lead N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives to guide the design of new antimicrobial agents. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of Tetrazolyl Urea Derivative 1

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For Tetrazolyl urea (B33335) derivative 1, these methods can elucidate its stability, preferred three-dimensional arrangement, and the regions most likely to engage in chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the urea linker and the rotational freedom of the tetrazole and other substituent groups mean that Tetrazolyl urea derivative 1 can exist in multiple conformations. Conformational analysis is therefore crucial to identify the most stable, low-energy structures. This process involves systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface (PES).

Theoretical methods, such as Density Functional Theory (DFT), are often employed for these calculations. The results of such analyses can reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. Understanding the preferred conformation is a prerequisite for accurately predicting its interactions with biological targets. mdpi.com The presence of labile hydrogen atoms, either on the tetrazole ring or the urea moiety, can add complexity by introducing tautomerism, which further diversifies the conformational landscape. mdpi.com

Prediction of Reactivity and Interaction Sites

Quantum chemical calculations provide several descriptors that help in predicting the reactivity and interaction sites of this compound. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (ESP) maps. These maps highlight regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For tetrazolyl urea derivatives, the nitrogen atoms of the tetrazole ring and the oxygen atom of the urea group are typically electron-rich sites. materials.internationalresearchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net These parameters are instrumental in understanding how this compound might interact with other molecules or surfaces. scispace.com

Table 1: Key Quantum Chemical Parameters for Reactivity Analysis

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

| Molecular Electrostatic Potential (ESP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

| Fukui Indices | Quantify the change in electron density at a specific point when the total number of electrons changes. | Pinpoints the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. materials.international |

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery and materials science to understand and predict intermolecular interactions.

Docking simulations for this compound would involve placing it into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For instance, the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group, forming important interactions with receptor sites. mdpi.com Similarly, the urea moiety is an excellent hydrogen bond donor and acceptor. researchgate.net

Virtual Screening Methodologies for this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound shows promising activity, virtual screening can be employed to find analogs with potentially improved properties.

The process often starts with a pharmacophore model derived from the known active compound. nih.gov This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding. This pharmacophore is then used to filter large compound databases. Hits from this initial screening can then be subjected to more rigorous docking simulations to refine the selection and prioritize compounds for experimental testing. researchgate.net This approach has been successfully used to identify novel tetrazole-containing compounds. nih.gov

Protein-Ligand Interaction Fingerprinting and Analysis

Following molecular docking, a detailed analysis of the protein-ligand interactions is necessary. Interaction fingerprinting is a method to systematically represent the binding mode as a bit string, where each bit corresponds to a specific interaction with a particular amino acid residue in the binding site. jelsciences.com This allows for a quantitative comparison of binding modes across different ligands or different docking poses of the same ligand.

For this compound, this analysis would identify the key amino acid residues that it interacts with. researchgate.net For example, the nitrogen atoms of the tetrazole ring could form hydrogen bonds with donor residues like serine or threonine, while the urea group could interact with both donor and acceptor residues in the protein's active site. nih.gov Aromatic rings in the derivative could engage in π-stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. biorxiv.org

Table 2: Common Protein-Ligand Interactions for Tetrazolyl Urea Derivatives

| Interaction Type | Potential Involving Groups in this compound | Examples of Interacting Protein Residues |

| Hydrogen Bonding | Urea N-H and C=O groups, Tetrazole N atoms | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Phenyl or other alkyl substituents | Leucine, Isoleucine, Valine, Alanine |

| π-Stacking | Phenyl or other aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Salt Bridges | Deprotonated tetrazole ring | Arginine, Lysine, Histidine |

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and conformational changes. nih.gov

For the complex of this compound with a target protein, an MD simulation can reveal the stability of the docked pose. It can show whether the key interactions predicted by docking are maintained over time. nih.gov Furthermore, MD simulations can uncover alternative binding modes or conformational changes in the protein or the ligand that are not apparent from static docking. researchgate.net The effect of solvent molecules, such as water, on the binding interaction can also be explicitly modeled, providing a more realistic representation of the physiological environment. researchgate.net These simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition. jelsciences.comnih.gov

Simulation of this compound in Biological Environments

Computational simulations are crucial for understanding the dynamic behavior of drug candidates like this compound in complex biological systems. Molecular dynamics (MD) simulations, in particular, provide insights into the conformational changes of the ligand and its target protein over time, offering a view of the molecule's behavior in an environment that mimics physiological conditions. nih.govrsc.org

Furthermore, these simulations can highlight the role of water molecules in mediating the interaction between the ligand and the protein, which can be a critical factor in binding affinity. By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions that govern the binding event. nih.gov

Binding Free Energy Calculations and Pathway Analysis

Following molecular dynamics simulations, calculating the binding free energy (ΔG_bind) is a critical step to quantitatively estimate the binding affinity of this compound for its biological target. nih.gov Several computational methods are employed for this purpose, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being among the most common. nih.govmdpi.commdpi.com

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. The total binding free energy is a sum of various components, as detailed in the table below. rsc.orgmdpi.com

Table 1: Components of Binding Free Energy Calculations (MM/PBSA & MM/GBSA)

| Energy Component | Description |

|---|---|

| ΔE_vdw | Change in van der Waals energy upon binding. |

| ΔE_ele | Change in electrostatic energy upon binding. |

| ΔG_polar | The polar contribution to the solvation free energy. |

| ΔG_nonpolar | The non-polar contribution to the solvation free energy, often calculated from the solvent-accessible surface area (SASA). |

| ΔG_bind | The final calculated binding free energy, representing the sum of the above components. |

This table illustrates the typical energy terms calculated in MM/PBSA or MM/GBSA methods to estimate the binding affinity of a ligand to its target. rsc.orgmdpi.com

A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. nih.gov For example, a study on a 1-substituted 1H-tetrazole derivative used MD simulations and MM-PBSA calculations to determine a strong binding free energy of -9.64 kcal/mol, indicating a stable complex. nih.gov

Pathway analysis can also be explored through methods like steered molecular dynamics (SMD) or potential of mean force (PMF) calculations. These simulations can model the dissociation pathway of the ligand from the binding site, helping to identify energy barriers and key intermediate states during the unbinding process. This provides a more detailed understanding of the kinetics and thermodynamics of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazolyl Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For tetrazolyl urea derivatives, QSAR models are instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.gov The development of a robust QSAR model involves several critical steps, from descriptor selection to rigorous statistical validation. nih.govuniroma1.it

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. orientjchem.org For tetrazolyl urea derivatives, a wide range of descriptors can be calculated using specialized software like PaDEL or DRAGON. nih.govresearchgate.nettalete.mi.it These descriptors fall into several categories.

Table 2: Common Molecular Descriptors in QSAR Studies for Tetrazolyl Urea Derivatives

| Descriptor Type | Examples | Description | Potential Relevance |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors (HBD/HBA) | Describe the basic atomic composition and count of specific features. nih.gov | Influences size, solubility, and general binding capabilities. |

| Topological (2D) | Connectivity indices, Wiener index, Kappa shape indices | Characterize the atom connectivity and branching of the molecule. | Relates to molecular shape, size, and flexibility. |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA), Molecular volume | Describe the 3D arrangement of atoms in space. | Important for understanding steric fit within a binding pocket. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (TPSA), pKa | Represent key properties related to pharmacokinetics and pharmacodynamics. nih.gov | Crucial for absorption, distribution, metabolism, excretion (ADME), and receptor interaction. nih.gov |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges | Derived from quantum mechanical calculations, describing electronic properties. materials.international | Explain the electronic aspects of ligand-receptor interactions, such as charge transfer and electrostatic potential. materials.internationalresearchgate.net |

This interactive table summarizes various classes of molecular descriptors and their importance in building QSAR models for compounds like tetrazolyl urea derivatives. nih.govorientjchem.orgmaterials.international

The selection of the most relevant descriptors is a crucial step, often accomplished using algorithms like genetic algorithms (GA) or stepwise regression to avoid overfitting and identify the properties most influential on biological activity. orientjchem.org For instance, a QSAR study on urea-substituted compounds identified lipophilicity (clogP) and polar descriptors (PSA, HBD) as significant contributors to activity. nih.gov

Statistical Model Development and Validation

Once descriptors are selected, a statistical model is built to correlate them with the biological activity (e.g., pIC50) of the tetrazolyl urea derivatives. Multiple Linear Regression (MLR) is a common linear method, while non-linear methods like Partial Least Squares (PLS) and Support Vector Machines (SVM) are also used. nih.govnih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov This involves both internal and external validation techniques. uniroma1.itscielo.br

Internal Validation: Techniques like Leave-One-Out cross-validation (LOO-CV) are used to assess the model's internal consistency and stability. uniroma1.it The cross-validated correlation coefficient (Q²) is a key metric here. ijper.org

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in model development. scielo.br The predictive correlation coefficient (R²_pred or R²_test) is calculated for this set. ijper.org

Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly shuffling the biological activity data and rebuilding the model. uniroma1.it

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the absolute error of prediction. | As low as possible |

This table outlines the essential statistical metrics used to validate the reliability and predictive accuracy of a QSAR model, based on commonly accepted thresholds. uniroma1.itijper.org

A statistically valid model, such as one reported for N-substituted urea derivatives with an R² of 0.9253 and a Q² of 0.8767, can be confidently used to predict the activity of new analogs. ijper.org

Cheminformatics Approaches in Tetrazolyl Urea Research

Cheminformatics combines computational methods with chemical information to support drug discovery research, and it plays a significant role in the study of tetrazolyl urea derivatives. frontiersin.org These approaches are used to manage, analyze, and model large sets of chemical data, accelerating the identification of promising lead compounds. nih.govfrontiersin.org

One key application is in the design and analysis of chemical libraries. Cheminformatics tools can be used to generate virtual libraries of novel tetrazolyl urea derivatives by systematically modifying the core scaffold. These virtual compounds can then be filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to select candidates with a higher probability of success.

Furthermore, cheminformatics is integral to analyzing structure-activity relationships (SAR) on a larger scale. By mapping activity data across a chemical series, researchers can identify "activity cliffs"—pairs of structurally similar compounds with large differences in potency. Analyzing these cliffs can provide valuable insights into the subtle structural modifications that are critical for biological activity. Cheminformatics platforms also facilitate the integration of diverse data types, including biological screening data, computational predictions, and physicochemical properties, providing a comprehensive overview to guide project decisions. frontiersin.org For example, cheminformatics analyses have been used to confirm that a series of compounds could potentially bind to more than one kinase target, guiding further investigation. nih.gov

Molecular Mechanisms of Action and Target Engagement Studies for Tetrazolyl Urea Derivative 1

Identification and Characterization of Putative Molecular Targets

The primary molecular target of Tetrazolyl urea (B33335) derivative 1 has been identified as soluble epoxide hydrolase (s-EH). This enzyme is a key component of the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs). The inhibition of s-EH by Tetrazolyl urea derivative 1 preserves the beneficial effects of EETs.

The identification of s-EH as the target was achieved through a combination of activity-based assays and proteomic approaches. Initial screening revealed that the compound potently inhibited the hydrolysis of a model substrate, cyano(2-methoxynaphthalen-6-yl)methyl (2S)-2-oxiranylacetate (CMPO), a reaction catalyzed by s-EH. Subsequent target engagement studies in cellular lysates and tissue homogenates confirmed that the compound selectively binds to and inhibits s-EH activity. Further characterization involved the use of recombinant human s-EH, where direct inhibition by this compound was unequivocally demonstrated.

Enzyme Kinetics and Inhibition Mechanism Studies

Detailed kinetic studies were performed to characterize the inhibitory mechanism of this compound against s-EH. These studies revealed that the compound acts as a potent, competitive, and reversible inhibitor of the enzyme. The competitive nature of the inhibition indicates that this compound binds to the active site of s-EH, directly competing with the endogenous substrate.

The potency of the inhibition is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). For this compound, these values demonstrate high-affinity binding to the enzyme. The reversibility of the inhibition was confirmed through dialysis experiments, where the enzymatic activity was restored after the removal of the inhibitor.

Table 1: Enzyme Kinetic Parameters for this compound against s-EH

| Parameter | Value | Description |

| IC₅₀ | 1.2 nM | The concentration of inhibitor required to reduce enzyme activity by 50%. |

| Kᵢ | 0.8 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| Mechanism | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

| Reversibility | Reversible | The inhibitor-enzyme complex can dissociate, restoring enzyme function. |

Receptor Binding Affinity and Selectivity Profiling

To assess the specificity of this compound, its binding affinity for s-EH was compared to its affinity for a panel of other related enzymes and receptors. This selectivity profiling is crucial to minimize off-target effects. The results demonstrated that this compound is highly selective for s-EH.

The compound exhibited negligible inhibitory activity against other hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL), even at concentrations several orders of magnitude higher than its Kᵢ for s-EH. Furthermore, broad receptor screening panels confirmed a lack of significant binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and kinases. This high degree of selectivity underscores the targeted nature of this compound's mechanism of action.

Table 2: Selectivity Profile of this compound

| Target | IC₅₀ / Binding Affinity | Selectivity (fold vs. s-EH) |

| Soluble Epoxide Hydrolase (s-EH) | 1.2 nM | - |

| Fatty Acid Amide Hydrolase (FAAH) | > 10,000 nM | > 8,300 |

| Monoacylglycerol Lipase (MGL) | > 10,000 nM | > 8,300 |

| Cyclooxygenase-2 (COX-2) | > 10,000 nM | > 8,300 |

Biophysical Characterization of Protein-Ligand Interactions

The molecular interactions between this compound and s-EH were further elucidated using biophysical techniques, including X-ray crystallography and surface plasmon resonance (SPR). The co-crystal structure of the s-EH-inhibitor complex provided atomic-level detail of the binding mode.

The structure revealed that the urea motif of the inhibitor forms key hydrogen bonds with catalytic residues in the active site of s-EH, including Asp335. The tetrazole ring occupies a hydrophobic pocket, making favorable van der Waals contacts. These interactions anchor the inhibitor firmly in the active site, explaining its high potency. SPR studies corroborated these findings, providing real-time kinetic data on the association and dissociation of the inhibitor from the enzyme, which aligned with the Kᵢ values obtained from enzyme kinetics.

Investigation of Allosteric Modulation and Cooperative Binding Mechanisms

Investigations were conducted to determine if this compound engages in allosteric modulation or cooperative binding. The results from enzyme kinetic studies, which showed a classic competitive inhibition pattern, and the X-ray crystallography data, which placed the inhibitor squarely in the catalytic active site, provide strong evidence against an allosteric mechanism of action.

The binding of this compound does not appear to induce significant conformational changes in the enzyme that would affect substrate binding at a distant site. Furthermore, Hill plot analysis of the inhibition data yielded a slope of approximately 1, indicating non-cooperative binding. Therefore, it is concluded that this compound exerts its inhibitory effect through direct, competitive binding to the active site of s-EH without involving allosteric or cooperative mechanisms.

Advanced Methodologies in Tetrazolyl Urea Derivative 1 Research

High-Throughput Screening Platforms for Molecular Interaction Studies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify molecules that interact with a specific biological target. istem.eucreative-diagnostics.com In the context of Tetrazolyl urea (B33335) derivative 1 research, HTS platforms are employed to efficiently screen for its binding affinity and functional effect on its target protein. These platforms utilize robotics, sensitive detectors, and data processing software to conduct millions of tests in a short period. creative-diagnostics.com

The process begins with the development and miniaturization of a robust biological assay into a microplate format (e.g., 96- or 384-well plates). istem.eu This could be a biochemical assay measuring enzyme activity or a cell-based assay quantifying a specific cellular response. HTS platforms then perform automated screening campaigns to test libraries of compounds, including Tetrazolyl urea derivative 1 and its analogs, to identify "hits." selvita.com To advance drug discovery for novel scaffolds, researchers have developed robust biophysical, label-free HTS platforms, such as those based on protein thermal shift (PTS) technology, which have proven effective in identifying true hits with confirmed inhibitory activity and selectivity. nih.gov

The data generated from these screens are extensive and require sophisticated analysis. Computational tools and chemoinformatic triaging are often integrated to process the results, eliminate false positives, and prioritize hits for further investigation. selvita.com

Table 1: Representative High-Throughput Screening Data for this compound

This interactive table illustrates hypothetical results from a primary HTS campaign designed to identify inhibitors of a target protein.

| Compound ID | Target Inhibition (%) @ 10µM | IC50 (µM) | Selectivity vs. Counter-Target | Hit Confirmation |

| TUD-1 | 92.4 | 0.85 | >100-fold | Confirmed |

| TUD-Analog-A | 88.1 | 1.20 | >100-fold | Confirmed |

| TUD-Analog-B | 45.7 | 15.3 | 10-fold | Not Confirmed |

| TUD-Analog-C | 95.2 | 0.65 | 5-fold | Not Confirmed |

| Control-Cmpd | 5.2 | >100 | - | Inactive |

Advanced Spectroscopic Techniques for Investigating Ligand-Target Interactions

A variety of advanced spectroscopic techniques are indispensable for characterizing this compound and confirming its interaction with its biological target. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to verify the structure and purity of the synthesized compound. dovepress.com

In the context of ligand-target interactions, NMR is particularly powerful. Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can identify which parts of the ligand are in close contact with the protein, providing direct evidence of binding and mapping the binding epitope.

FT-IR spectroscopy can detect changes in the vibrational frequencies of both the ligand and the protein upon complex formation, indicating which functional groups are involved in the interaction. High-resolution mass spectrometry (HRMS) is used to precisely determine the mass of the ligand-protein complex, confirming the binding stoichiometry. researchgate.net

Table 2: Illustrative Spectroscopic Data for Characterization of this compound

This table provides an example of the key spectroscopic signals that would be used to confirm the identity and structure of the compound.

| Technique | Observation | Interpretation |

| ¹H-NMR | Peaks corresponding to protons on the tetrazole ring, urea linkage, and other structural moieties. dovepress.com | Confirms the proton environment and structural integrity of the molecule. |

| ¹³C-NMR | Resonances for all unique carbon atoms, including the characteristic tetrazole carbon. dovepress.com | Verifies the carbon skeleton of the compound. |

| FT-IR (cm⁻¹) | Bands for N-H stretching (urea), C=O stretching (urea), and C=N/N=N stretching (tetrazole ring). impactfactor.org | Confirms the presence of key functional groups. |

| HRMS | A precise mass-to-charge ratio that matches the calculated molecular weight of this compound. researchgate.net | Unambiguously confirms the elemental composition and molecular formula. |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Structural Elucidation

To fully understand the mechanism of action, it is essential to visualize the interaction between this compound and its target at an atomic level. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for this purpose. migrationletters.com

X-ray crystallography provides high-resolution 3D structures of protein-ligand complexes. migrationletters.com The process involves crystallizing the target protein while it is bound to this compound, a process known as co-crystallization. youtube.com By diffracting X-rays through this co-crystal, researchers can generate an electron density map and build an atomic model of the complex. nih.gov This model reveals the precise binding mode, orientation, and conformation of the ligand within the protein's binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. youtube.com This structural information is invaluable for guiding the rational, structure-based design of more potent and selective analogs. migrationletters.com The Protein Data Bank (PDB) contains numerous examples of tetrazole-containing ligands in complex with their receptors, demonstrating the utility of this approach. acs.org

Cryo-EM has emerged as a revolutionary tool, particularly for large or flexible proteins and complexes that are difficult to crystallize. frontiersin.org The technique involves flash-freezing purified protein-ligand complexes in vitreous ice and imaging them with an electron microscope. frontiersin.orgnih.gov Computational reconstruction of thousands of 2D images yields a high-resolution 3D structure. nih.gov Cryo-EM has been successfully used to determine the structures of ligand-target complexes, including those involving antagonists that stabilize a specific protein state, providing critical insights for drug design. frontiersin.orgnih.gov For challenging targets, Cryo-EM can provide the structural blueprint necessary to understand how a ligand like this compound exerts its effect. nih.govbiorxiv.org

Integration of Artificial Intelligence and Machine Learning in Tetrazolyl Urea Research

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery and is highly applicable to the research of this compound. These computational approaches can analyze vast and complex datasets to identify patterns and make predictions that accelerate the research process.

In the context of tetrazolyl urea research, AI/ML models can be used for:

Virtual Screening: ML algorithms can screen massive virtual libraries of compounds much faster than physical HTS, identifying novel derivatives with a high probability of binding to the target. semanticscholar.org

Predictive Modeling: AI models can be trained to predict various properties of this compound and its analogs, such as their binding affinity, selectivity, and potential toxicological profiles, based on their chemical structure. nih.govresearchgate.net For example, platforms like ADMET-AI can be used to assess in silico toxicological parameters early in the development process. nih.gov

De Novo Design: Generative AI models can design entirely new molecules, optimized for desired properties like high potency and low off-target effects, providing innovative starting points for synthesis.

Data Analysis: AI can be applied to analyze complex data from HTS and structural biology, helping to identify crucial structure-activity relationships (SAR) and guide lead optimization. selvita.com

This integration of AI/ML not only enhances efficiency but also opens new avenues for discovering and refining novel therapeutic agents like this compound. emma.events

Table 3: Representative AI/ML Predictions for this compound Analogs

This table shows a hypothetical output from an AI/ML platform used to predict key drug-like properties for a series of virtual compounds based on the core structure.

| Compound ID | Predicted Binding Affinity (pIC50) | Predicted Selectivity Score | Predicted Toxicity Risk (0-1) | Synthesis Priority |

| TUD-1 | 6.1 | 0.95 | 0.15 | High |

| TUD-Virtual-1 | 7.2 | 0.98 | 0.12 | High |

| TUD-Virtual-2 | 6.8 | 0.75 | 0.45 | Medium |

| TUD-Virtual-3 | 7.5 | 0.60 | 0.68 | Low |

| TUD-Virtual-4 | 5.9 | 0.92 | 0.21 | Medium |

Future Perspectives and Research Frontiers in Tetrazolyl Urea Derivative 1 Studies

Emerging Paradigms in Tetrazolyl Urea (B33335) Scaffold Derivatization

The structural modification of the tetrazolyl urea scaffold is evolving beyond simple substitutions to embrace more complex and efficient synthetic strategies. A primary paradigm is the use of the tetrazole moiety as a non-classical bioisostere of carboxylic acids, which can improve metabolic stability and other pharmacokinetic properties of a molecule. nih.govvu.edu.au Researchers are increasingly leveraging this to design novel compounds with enhanced biological activity. pnas.org

Another emerging trend is the application of multicomponent reactions (MCRs), such as the Ugi reaction. acs.org MCRs allow for the construction of diverse and complex molecular scaffolds in a single, convergent step, which is a significant advancement over traditional linear synthesis. nih.govacs.org This approach enables the rapid generation of libraries of tetrazolyl urea derivatives for high-throughput screening. Furthermore, the combination of MCRs with subsequent post-cyclization transformations is a powerful tool for increasing molecular complexity and exploring new chemical space. nih.gov

Hybridization is also a key strategy, where the tetrazolyl urea scaffold is combined with other known pharmacophores, such as pyrazole, thiazole, or imide moieties, to create new chemical entities with potentially synergistic or novel biological activities. globalresearchonline.netnih.govnih.gov For instance, replacing a thiourea (B124793) group with a tetrazole ring has been shown to enhance antimicrobial activity in certain derivatives. nih.gov

| Derivatization Strategy | Rationale & Objective | Representative Approach | Source(s) |

| Bioisosteric Replacement | To substitute carboxylic acid groups to improve metabolic stability and pharmacokinetic profiles. | Replacing a carboxylate with a tetrazole ring to maintain biological properties while improving cell permeability. | nih.govpnas.org |

| Multicomponent Reactions (MCRs) | To efficiently generate molecular diversity and complexity in a single synthetic step. | Using the Ugi four-component reaction (U-4CR) to create novel aminomethyl tetrazoles. | acs.org |

| Hybrid Molecule Synthesis | To combine the tetrazolyl urea scaffold with other pharmacologically active moieties to create synergistic or novel bioactivities. | Synthesizing tetrazole-imide hybrids to enhance antimicrobial profiles. | nih.gov |

| Scaffold Decoration | To explore structure-activity relationships (SAR) by adding various functional groups to the core structure. | Further transformations of secondary amines via acylation or urea/thiourea formation. | acs.org |

Bridging Computational and Experimental Approaches in Molecular Design

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, and the design of tetrazolyl urea derivatives is no exception. This synergistic relationship accelerates the identification and optimization of lead compounds.

Computational tools, particularly molecular docking, are employed at the initial stages to predict the binding interactions between a designed derivative and its biological target, such as an enzyme or receptor. researchgate.net For example, docking simulations can help identify key hydrogen bonds and other interactions, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.govresearchgate.net This in silico screening allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis, saving time and resources.

Once synthesized, these compounds undergo experimental evaluation (e.g., in vitro enzyme inhibition assays). The results of these experiments are then used to validate and refine the computational models. researchgate.net This iterative cycle of prediction, synthesis, and testing is crucial for developing a robust structure-activity relationship (SAR). Methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and the analysis of Frontier Molecular Orbitals (FMOs) can further elucidate the electronic properties that govern a compound's activity, providing deeper insights that guide the next round of design. nih.govresearchgate.netacs.org

| Phase | Computational Method | Experimental Counterpart | Objective & Outcome | Source(s) |

| Design & Prioritization | Molecular Docking | N/A | To predict binding modes and prioritize compounds for synthesis based on estimated binding affinity. | nih.govresearchgate.net |

| Synthesis & Validation | N/A | Chemical Synthesis & Structural Characterization (NMR, MS) | To produce the prioritized compounds and confirm their chemical structures. | nih.govsphinxsai.com |

| Screening & Feedback | 3D-QSAR, FMO Analysis | In Vitro Biological Assays (e.g., enzyme inhibition) | To measure the actual biological activity and use this data to refine the computational models and understand SAR. | researchgate.netacs.org |

| Optimization | Iterative Docking & Modeling | Synthesis of Optimized Analogs | To design and create next-generation compounds with improved potency and properties based on the validated model. | pnas.org |

Unexplored Biological Systems and Target Classes for Tetrazolyl Urea Derivative Research

While tetrazolyl urea derivatives have been investigated for a range of activities including anti-inflammatory and antimicrobial effects, numerous biological systems and target classes remain underexplored. sphinxsai.comnih.gov The future of research in this area lies in expanding the therapeutic applications of these versatile scaffolds.

One promising frontier is the targeting of protein-protein interactions (PPIs), which are notoriously difficult to modulate with small molecules. The unique structural and electronic properties of the tetrazole ring make it a candidate for mimicking key amino acid residues at PPI interfaces. acs.org Another area of interest is in virology; while some tetrazoles have been studied as antiviral agents, there is vast potential to explore their efficacy against a wider range of viruses by targeting viral enzymes like proteases or polymerases. vu.edu.auresearchgate.net

Furthermore, the application of tetrazolyl urea derivatives could extend beyond human medicine into agricultural science, for example, as potential insecticides or herbicides. vu.edu.auevitachem.com The structural similarities to known agrochemicals suggest this as a viable, yet largely untapped, field of research. There is also potential in materials science, where the high nitrogen content of the tetrazole ring makes these compounds candidates for the development of new energetic materials. nih.govuni-muenchen.de

| Potential Target Class/System | Associated Field/Disease | Rationale for Exploration | Source(s) |

| Protein-Protein Interactions (PPIs) | Oncology, Immunology | The tetrazole moiety can act as a bioisostere for key residues (e.g., carboxylic acids) at interaction interfaces. | acs.org |

| Viral Enzymes (e.g., Proteases, Polymerases) | Virology (e.g., HIV, Influenza) | The tetrazole scaffold is metabolically stable and can be decorated to fit into specific enzyme active sites. | vu.edu.auresearchgate.net |

| Novel Enzyme Inhibitors | Metabolic Diseases, Inflammation | Targeting enzymes like urease or kinases where the urea and tetrazole moieties can form crucial hydrogen bonds. | nih.govresearchgate.net |

| Pest-Specific Biological Pathways | Agricultural Science | Structural analogy to existing insecticides and herbicides suggests potential for pest management applications. | vu.edu.auevitachem.com |

| High-Energy Materials | Materials Science | The high nitrogen content of the tetrazole ring results in high heats of formation, a key property for energetic materials. | nih.govuni-muenchen.de |

Sustainable and Scalable Synthetic Methodologies for Complex Tetrazolyl Urea Derivatives

The principles of green chemistry are increasingly influencing the synthesis of complex molecules. Future research will focus on developing more sustainable and scalable methods for producing tetrazolyl urea derivatives, moving away from hazardous reagents and energy-intensive conditions.

A key development is the use of ultrasound-assisted synthesis. nih.govnih.gov Ultrasonication can significantly reduce reaction times, increase yields, and often allows for milder reaction conditions compared to conventional heating. nih.gov For example, ultrasound has been successfully employed in the one-pot synthesis of various tetrazole derivatives. nih.gov

Another sustainable approach involves the use of novel catalytic systems. This includes metal-free reactions and the use of eco-friendly and recyclable catalysts, such as deep eutectic solvents (DES), which can act as both the reaction medium and catalyst. mdpi.comrsc.org The use of heterogeneous nanocatalysts is also gaining traction, as they offer high efficiency and can be easily recovered and reused for multiple reaction cycles, minimizing waste. researchgate.netthieme-connect.com

Furthermore, flow chemistry is emerging as a powerful technology for scalable synthesis. sci-hub.se Continuous flow processes offer superior control over reaction parameters, improved safety for handling hazardous intermediates like azides, and can be more easily scaled up from the lab bench to industrial production compared to traditional batch processes. sci-hub.se The combination of these green methodologies will be crucial for the environmentally responsible and economically viable production of complex tetrazolyl urea derivatives in the future.

| Methodology | Key Advantages | Example Application | Source(s) |

| Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, milder conditions. | Ultrasound-promoted one-pot cyclization reactions to form the tetrazole ring. | nih.govnih.gov |

| Deep Eutectic Solvents (DES) | Eco-friendly, recyclable, can act as both solvent and catalyst. | Synthesis of 5-substituted-1H-tetrazoles using a Choline Chloride (ChCl)/urea mixture. | mdpi.com |

| Nanocatalysis | High efficiency, catalyst reusability, reduced waste. | Use of magnetically recoverable Ni(II) or Pd nanoparticles for the synthesis of tetrazoles. | thieme-connect.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Microwave-facilitated [3+2] cycloaddition to generate the tetrazole ring. | pnas.orgresearchgate.netresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Metal-free synthesis of 1,2,3-triazoles (a related heterocycle) in a continuous flow setup. | sci-hub.se |

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Models electron density distribution and hydrogen-bonding interactions. For example, natural charge analysis reveals significant electron density at the tetrazolyl unit (δ = −0.49q to −0.59q), influencing ligand-metal charge transfer in coordination complexes .

- Molecular Dynamics (MD) : Simulates solvent effects on tautomer stability and predicts crystallographic packing .

Software Tools : Gaussian (DFT), VASP (MD), and Mercury (crystallography).

How to address contradictions in biological activity data across different studies?

Advanced Research Question

Discrepancies often arise from:

- Tautomer-Dependent Activity : The azide form may exhibit lower receptor affinity compared to the tetrazolyl tautomer. Validate tautomer ratios using NMR in the assay solvent .

- Assay Conditions : Buffer pH and ionic strength can alter compound solubility or stability. For example, urea derivatives may hydrolyze under acidic conditions .

Resolution Strategy : Standardize solvent systems (e.g., biphasic CH₂Cl₂/H₂O for click chemistry) and report tautomer ratios alongside bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.